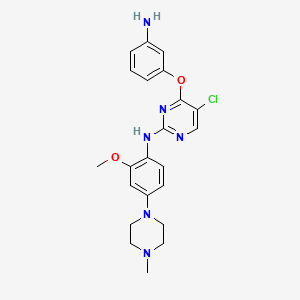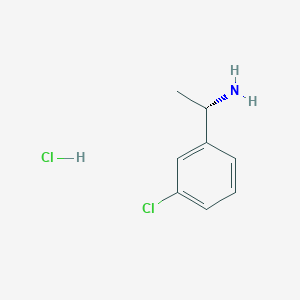amine CAS No. 1213157-35-7](/img/structure/B3090716.png)
[(1S)-1-(4-bromophenyl)ethyl](methyl)amine
Overview
Description
[(1S)-1-(4-bromophenyl)ethyl](methyl)amine, also known as 4-Bromoamphetamine (4-BA), is a synthetic compound that belongs to the amphetamine class of psychoactive drugs. It is a potent stimulant that has been used in scientific research to study the effects of amphetamines on the central nervous system.
Scientific Research Applications
Human Urinary Carcinogen Metabolites
The measurement of carcinogen metabolites, including various aromatic amines in human urine, is crucial for understanding the impact of tobacco and cancer. This approach is practical for gaining insights into carcinogen exposure and metabolism in humans, highlighting the significance of studying specific compounds for cancer research and public health Hecht, 2002.
Ethylene Perception in Fruits and Vegetables
Research on 1-methylcyclopropene (1-MCP), an inhibitor of ethylene perception, has exploded due to its effects on fruits and vegetables. This chemical is used to investigate the role of ethylene in ripening and senescence, as well as a commercial technology to maintain product quality. The insights from such studies could be relevant for the application of (1S)-1-(4-bromophenyl)ethylamine in agricultural research Watkins, 2006.
Advanced Oxidation Processes
The degradation of nitrogen-containing compounds, including various amines and pesticides, through advanced oxidation processes (AOPs), is a critical area of environmental research. Understanding the efficacy of AOPs in mineralizing such compounds can inform the development of new technologies for environmental remediation Bhat & Gogate, 2021.
Detection of Biogenic Amine-Producing Bacteria
The ability to detect bacteria that can decarboxylate amino acids, leading to biogenic amine production in foods, is crucial for food safety. Molecular methods for detecting these bacteria provide early risk assessment and prevent amine accumulation in food products Landete et al., 2007.
properties
IUPAC Name |
(1S)-1-(4-bromophenyl)-N-methylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-7(11-2)8-3-5-9(10)6-4-8/h3-7,11H,1-2H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQBCTRZCIYCJB-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)Br)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5R,5Ar)-5-(4-hydroxy-3,5-dimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one](/img/structure/B3090636.png)












